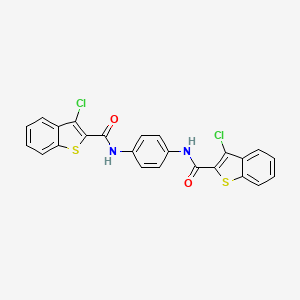![molecular formula C26H31NO2 B5105092 4-methoxy-N-[[3-(4-methylphenyl)-1-adamantyl]methyl]benzamide](/img/structure/B5105092.png)
4-methoxy-N-[[3-(4-methylphenyl)-1-adamantyl]methyl]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-methoxy-N-[[3-(4-methylphenyl)-1-adamantyl]methyl]benzamide is a synthetic organic compound with a complex structure It is characterized by the presence of a methoxy group, a methylphenyl group, and an adamantyl group attached to a benzamide core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methoxy-N-[[3-(4-methylphenyl)-1-adamantyl]methyl]benzamide typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the adamantyl intermediate: This involves the reaction of adamantane with suitable reagents to introduce the 4-methylphenyl group.
Attachment of the benzamide moiety: The intermediate is then reacted with 4-methoxybenzoyl chloride under appropriate conditions to form the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
4-methoxy-N-[[3-(4-methylphenyl)-1-adamantyl]methyl]benzamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.
Reduction: The benzamide group can be reduced to form amines.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Conditions vary depending on the type of substitution, but common reagents include halogens, nitrating agents, and sulfonating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield 4-methoxybenzoic acid, while reduction of the benzamide group can produce 4-methoxy-N-[[3-(4-methylphenyl)-1-adamantyl]methyl]aniline.
Scientific Research Applications
4-methoxy-N-[[3-(4-methylphenyl)-1-adamantyl]methyl]benzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-methoxy-N-[[3-(4-methylphenyl)-1-adamantyl]methyl]benzamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 4-methoxy-N-[(3-methylphenyl)methyl]benzamide
- 4-methoxy-N-[(4-methylphenyl)methyl]-3-(trifluoromethyl)benzamide
Uniqueness
4-methoxy-N-[[3-(4-methylphenyl)-1-adamantyl]methyl]benzamide is unique due to the presence of the adamantyl group, which imparts distinct steric and electronic properties. This makes it different from other similar compounds and can influence its reactivity and interactions in various applications.
Properties
IUPAC Name |
4-methoxy-N-[[3-(4-methylphenyl)-1-adamantyl]methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H31NO2/c1-18-3-7-22(8-4-18)26-14-19-11-20(15-26)13-25(12-19,16-26)17-27-24(28)21-5-9-23(29-2)10-6-21/h3-10,19-20H,11-17H2,1-2H3,(H,27,28) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OELLBUXSDFHVMT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C23CC4CC(C2)CC(C4)(C3)CNC(=O)C5=CC=C(C=C5)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H31NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![(Z)-N-[4-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-3-phenylprop-2-enamide](/img/structure/B5105015.png)

![2-[(3-pyridinylcarbonyl)amino]ethyl benzoate hydrochloride](/img/structure/B5105017.png)
![2-ethoxyethyl 2-{[3-(4-biphenylyloxy)-4-oxo-4H-chromen-7-yl]oxy}propanoate](/img/structure/B5105024.png)
![2-methoxy-N-[2-(2-methylpropyl)-3,4-dihydro-1H-isoquinolin-7-yl]benzamide](/img/structure/B5105026.png)
![2-[(2-OXOCYCLOHEXYL)SULFANYL]-4,6-DIPHENYLPYRIDINE-3-CARBONITRILE](/img/structure/B5105039.png)

![N-[[2-(2,6-dimethylphenoxy)pyridin-3-yl]methyl]-1,3-thiazole-4-carboxamide](/img/structure/B5105056.png)
![N-[2-(4-chloro-3,5-dimethylphenoxy)ethyl]-2-methylpropan-2-amine;oxalic acid](/img/structure/B5105063.png)
![N~2~-(3,5-dichlorophenyl)-N~1~-{2-[(2-furylmethyl)thio]ethyl}-N~2~-(methylsulfonyl)glycinamide](/img/structure/B5105071.png)
![N-{2-[(4-methylphenyl)thio]ethyl}-4-nitrobenzamide](/img/structure/B5105087.png)
![(2-([2-(3,4-Dimethylphenoxy)ethyl]thio)-1H-benzimidazol-1-yl)acetic acid](/img/structure/B5105090.png)
![{4-(4-chlorobenzyl)-1-[3-(4-methoxyphenyl)propanoyl]-4-piperidinyl}methanol](/img/structure/B5105095.png)
![2-[(2,4-dimethoxyphenyl)sulfonyl]-N-(3-methoxyphenyl)hydrazinecarboxamide](/img/structure/B5105113.png)
